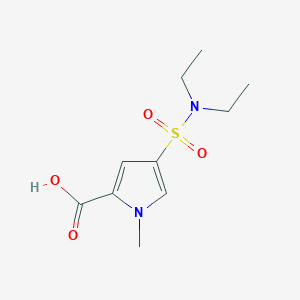
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one, commonly known as ACPD, is a synthetic compound that belongs to the class of cyclohexanone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
4-(Azetidin-1-yl)-4-methylcyclohexan-1-one, as part of the broader category of azetidin-2-ones (β-lactams), is recognized for its utility in the synthesis of a wide array of organic molecules. These compounds are appreciated for the strain energy of the four-membered β-lactam ring, which provides a unique opportunity for diverse chemical transformations. The β-lactam moiety serves as a synthon in the preparation of aromatic β-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers, showcasing the molecule's versatility as a building block in organic synthesis. This adaptability is enhanced through methodologies that exploit the selective bond cleavage of the β-lactam ring, enabling the creation of complex molecules without the β-lactam structure (Deshmukh et al., 2004).
Advancements in Ring Expansion Techniques
Innovative methods have been developed for the diastereoselective synthesis of bicyclic γ-lactams via ring expansion of monocyclic β-lactams. This process involves the transformation of cis-4-(1-Chloro-1-methylethyl)-1-(ω-hydroxyalkyl)azetidin-2-ones into novel bicyclic structures, demonstrating the potential of β-lactams as precursors in the synthesis of more complex heterocyclic compounds (Dekeukeleire et al., 2009).
Biologically Relevant Synthetic Targets
Efforts have been made to utilize β-lactams for the synthesis of CF3-functionalized structures, highlighting the role of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones in accessing a broad variety of mono- and spirocyclic 4-CF3-β-lactams. These intermediates are crucial for the development of biologically relevant CF3-functionalized target molecules, showcasing the importance of β-lactams in medicinal chemistry (Hang Dao Thi et al., 2016).
Application in Antibacterial Agents
The synthesis of new benzimidazole derivatives as potential antimicrobial agents has been explored, leveraging the β-lactam framework to generate compounds with promising antibacterial properties. This research illustrates the potential of β-lactams in the development of new therapeutic agents to combat microbial resistance (Ansari & Lal, 2009).
Eigenschaften
IUPAC Name |
4-(azetidin-1-yl)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(11-7-2-8-11)5-3-9(12)4-6-10/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLVPEMZTWDXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)


![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)



![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)


![2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2822111.png)
![1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2822114.png)